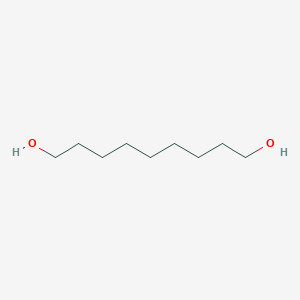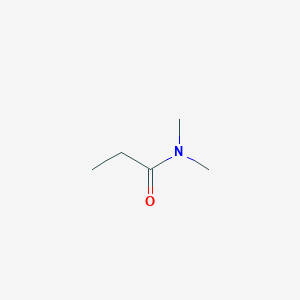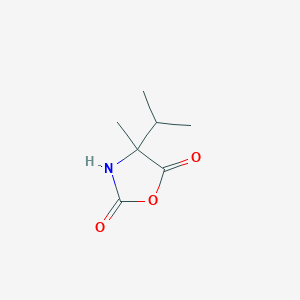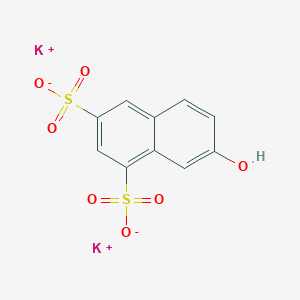
7-ヒドロキシナフタレン-1,3-ジスルホン酸二カリウム
説明
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is a chemical compound with the molecular formula C10H6K2O7S2 and a molecular weight of 380.48. It is characterized by the presence of two potassium ions attached to the naphthalene ring and two sulfonate groups. This compound is commonly used in the textile industry for dyeing and printing purposes due to its vibrant color properties .
科学的研究の応用
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate has several scientific research applications:
Chemistry: Used as a coupling component in the preparation of heterocyclic monoazo dyes.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations due to its chemical stability.
Industry: Widely used in the textile industry for dyeing and printing fabrics
作用機序
C10H6K2O7S2C_{10}H_{6}K_{2}O_{7}S_{2}C10H6K2O7S2
. This compound is used in various applications, including the preparation of heterocyclic monoazo dyes . However, the specific mechanism of action of this compound is not well-documented in the literature. The following sections provide a hypothetical overview of the potential mechanisms based on its known uses and properties.Target of Action
The primary targets of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are likely to be the molecules involved in the dye formation process. As a coupling component, it may interact with diazonium salts or other aromatic compounds to form azo dyes .
Mode of Action
The compound likely interacts with its targets through a process known as azo coupling. This is a type of electrophilic aromatic substitution where an aryl diazonium cation reacts with a strongly activated aromatic compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to dye synthesis. The formation of azo dyes involves the coupling of an aromatic diazonium salt with an aromatic compound like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate .
Pharmacokinetics
Given its chemical structure and solubility, it is likely to have low bioavailability .
Result of Action
The result of the compound’s action is the formation of azo dyes, which are widely used in textile, leather, and food industries for their vibrant and stable colors .
Action Environment
The efficacy and stability of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are likely influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is stable at room temperature and has slight solubility in water and methanol .
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate can be synthesized through the sulfonation of 7-hydroxynaphthalene. The process involves the reaction of 7-hydroxynaphthalene with sulfuric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt. The reaction conditions typically include controlled temperatures and the use of a solvent such as methanol or water .
Industrial Production Methods
In industrial settings, the production of dipotassium 7-hydroxynaphthalene-1,3-disulphonate involves large-scale sulfonation reactors where 7-hydroxynaphthalene is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with potassium hydroxide to yield the dipotassium salt. The product is then purified through crystallization and filtration processes .
化学反応の分析
Types of Reactions
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated naphthalenes
類似化合物との比較
Similar Compounds
- Dipotassium 2-naphthol-6,8-disulfonate
- Dipotassium 1,3-naphthalenedisulfonate
- Dipotassium 2-hydroxy-1,3-naphthalenedisulfonate
Uniqueness
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its hydroxyl group at the 7-position and sulfonate groups at the 1 and 3 positions make it particularly effective as a dye and coupling agent in various chemical reactions .
特性
IUPAC Name |
dipotassium;7-hydroxynaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDMVWRBMGEEGR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6K2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889439 | |
| Record name | Dipotassium 2-naphthol-6,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Naphthol-6,8-disulfonic acid, dipotassium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
842-18-2, 13846-08-7 | |
| Record name | Dipotassium 2-naphthol-6,8-disulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium 2-naphthol-6,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxynaphthalene-1,3-disulphonic acid, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM 2-NAPHTHOL-6,8-DISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4S7VVU23A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the role of dipotassium 7-hydroxynaphthalene-1,3-disulphonate in cefprozil monohydrate synthesis?
A: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, often referred to as Dane Salt, serves as a crucial reagent in the synthesis of cefprozil dimethyl formamide (DMF) solvate. [] This solvate is then reacted with water to yield cefprozil monohydrate. Specifically, Dane Salt reacts with 7-aminocephalosporanic acid (7-APCA) through a series of mixed-anhydride, salification, and condensation reactions, ultimately leading to the formation of cefprozil dimethyl formamide solvate. []
Q2: Are there any modifications to the synthesis process that improve efficiency?
A: Yes, the research indicates that adjusting the pH during the condensation reaction using N,N-dimethylaniline can significantly impact the synthesis efficiency. [] This pH adjustment has been shown to reduce the overall reaction time while simultaneously increasing the yield of cefprozil dimethyl formamide solvate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



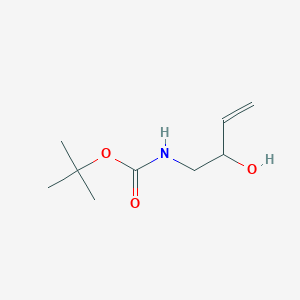
![1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B147088.png)


